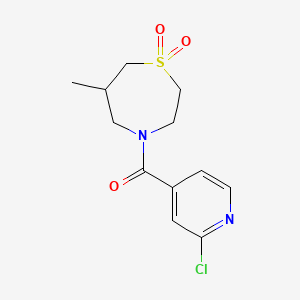
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a pyridine ring substituted with a chloropyridine carbonyl group and a thiazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nucleophilic substitution reaction of 2-chloropyridine-4-carbonyl chloride with a suitable nucleophile, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The formation of the thiazepane ring itself is a cyclization reaction.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
Similar Compounds
2-Chloropyridine-4-carbonyl chloride: A precursor in the synthesis of the target compound.
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal chemistry applications.
Schiff bases of pyridine derivatives: These compounds exhibit similar reactivity and are used in the development of bioactive ligands and chemosensors.
Uniqueness
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione is unique due to its combination of a chloropyridine moiety and a thiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-9-7-15(4-5-19(17,18)8-9)12(16)10-2-3-14-11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQEVLZEZYPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)(=O)C1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













